

Application Notes: LDN-193189 in the Directed Differentiation of Human Pluripotent Stem Cells

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Compound of Interest

Compound Name: LDN-193665

Cat. No.: B13440549

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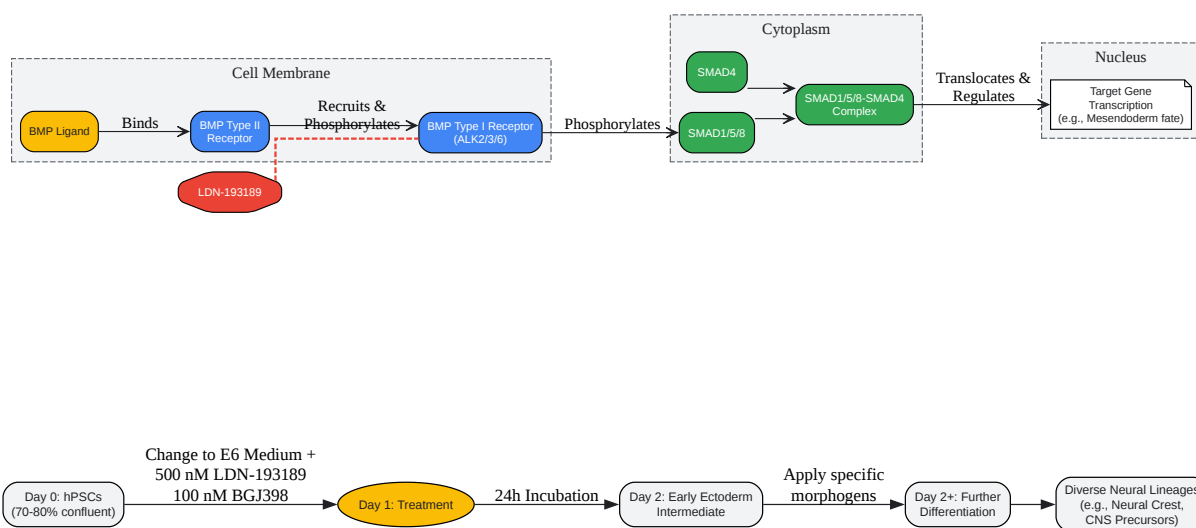
Introduction

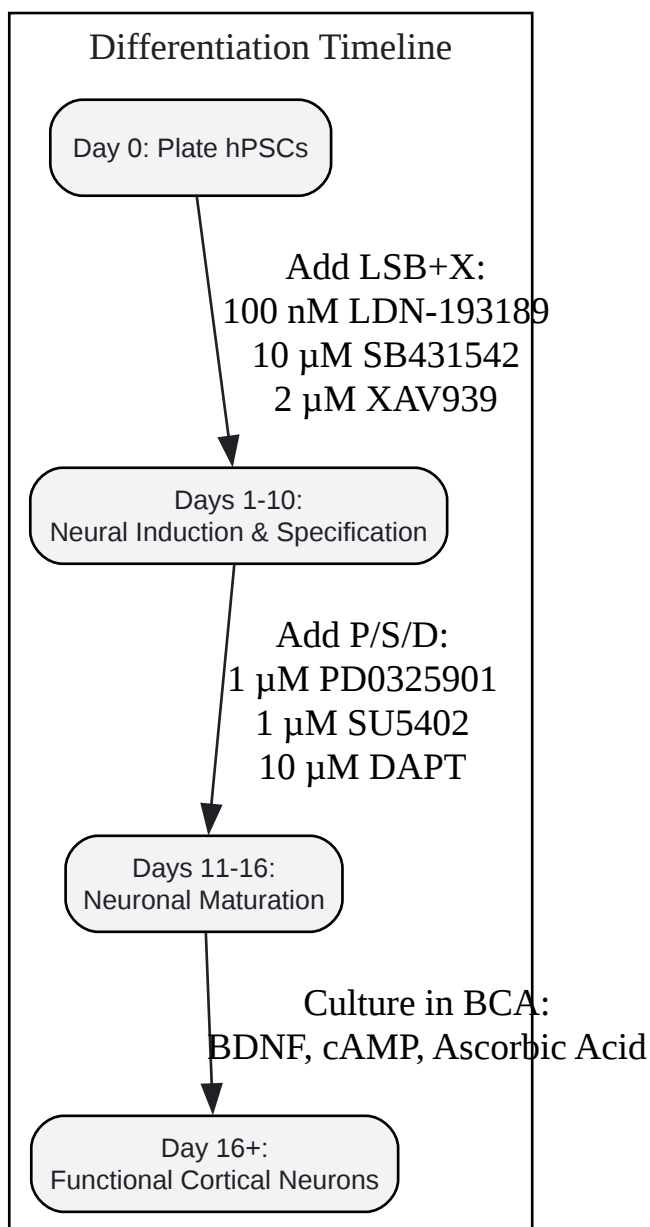
LDN-193189 is a potent, cell-permeable small molecule that acts as a highly selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.^{[1][2][3]} Derived from Dorsomorphin, it exhibits greater specificity and is typically used at concentrations 100-fold lower than its parent compound.^{[1][4]} LDN-193189 functions by targeting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8.^{[1][2][5]} This targeted inhibition makes LDN-193189 an invaluable tool in stem cell biology, particularly for directing the differentiation of human pluripotent stem cells (hPSCs) by preventing mesoderm and endoderm induction and promoting neural fates.^{[1][6]} Its most common application is in "dual SMAD inhibition" protocols, often in combination with a TGF- β inhibitor like SB431542, to efficiently generate neural precursors from hPSCs.^[7]

Mechanism of Action

The BMP signaling pathway is a crucial regulator of cell fate decisions during embryonic development. The binding of BMP ligands to BMP type II receptors recruits and phosphorylates type I receptors (ALK1/2/3/6). This activated complex then phosphorylates receptor-regulated SMADs (R-SMADs 1/5/8), which complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. LDN-193189 selectively binds to the ATP-binding pocket of ALK2 and ALK3, preventing the phosphorylation of SMAD1/5/8 and effectively blocking the entire downstream signaling cascade.^{[2][5]} This blockade is essential for

preventing hPSCs from differentiating into non-neural lineages and efficiently directing them towards an ectodermal fate.





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